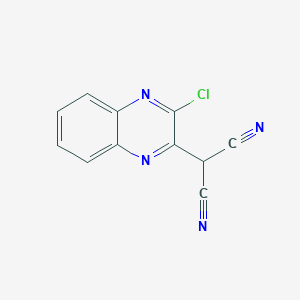









|
REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:13]1[C:22]([Cl:23])=[N:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1>CS(C)=O.C(OCC)(=O)C>[Cl:23][C:22]1[C:13]([CH:2]([C:1]#[N:5])[C:3]#[N:4])=[N:14][C:15]2[C:20]([N:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
4.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
|
Type
|
WASH
|
|
Details
|
washed with 1N HCl (2×50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (2×80 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine solution (2×50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC2=CC=CC=C2N1)C(C#N)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |